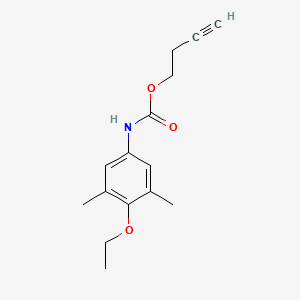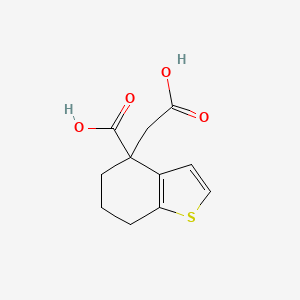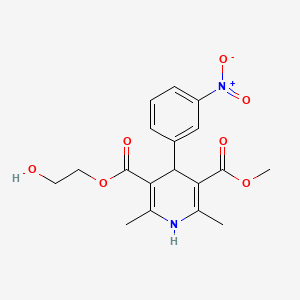
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,6-dimethylpyridine, 3-nitrobenzaldehyde, and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 2,6-dimethylpyridine and 3-nitrobenzaldehyde in the presence of a base like sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyridine ring.
Esterification: The final steps involve esterification reactions to introduce the hydroxyethyl and methyl groups at the 5-O and 3-O positions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The hydroxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Pyridine derivatives with altered electronic properties.
Reduction: Amino-substituted dihydropyridine derivatives.
Substitution: Compounds with varied functional groups enhancing biological activity.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Investigation of its effects on cellular signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly calcium channel blockers.
Therapeutic Agents: Potential use in treating cardiovascular diseases.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing: Production of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves:
Molecular Targets: Interaction with calcium channels, inhibiting calcium influx into cells.
Pathways: Modulation of intracellular calcium levels, affecting muscle contraction and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
Structural Modifications: The presence of the hydroxyethyl and nitrophenyl groups provides unique electronic and steric properties.
Biological Activity: Potential for enhanced or distinct biological activity compared to other dihydropyridines.
This article provides a comprehensive overview of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, highlighting its synthesis, reactions, applications, and uniqueness
Propiedades
Número CAS |
85677-95-8 |
|---|---|
Fórmula molecular |
C18H20N2O7 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20N2O7/c1-10-14(17(22)26-3)16(12-5-4-6-13(9-12)20(24)25)15(11(2)19-10)18(23)27-8-7-21/h4-6,9,16,19,21H,7-8H2,1-3H3 |
Clave InChI |
OFTWHTCEEWIQLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCO)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


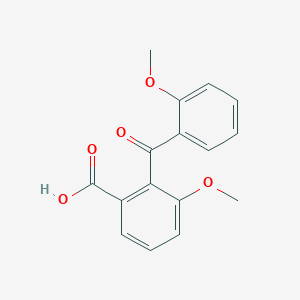






![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

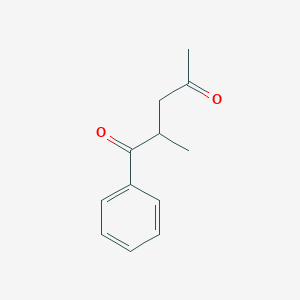
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

